molecular formula C8H10F2O2 B1490074 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 1419101-45-3

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Cat. No. B1490074
M. Wt: 176.16 g/mol
InChI Key: XRVCRDQMFKNZJR-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

A stirred suspension of 10% Pd—C (40.6 mg) in an EtOAc (10 mL) solution of benzyl 6,6-difluorospiro[3.3]heptane-2-carboxylate (203 mg) was hydrogenated under balloon pressure for 2 h. The suspension was filtered and the filtrate was evaporated to dryness to afford Cap-13 as a clear viscous oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.18-3.08 (m, 1H), 2.69-2.55 (m, 4H), 2.52-2.37 (m, 4H).
Name
benzyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
40.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[CH2:18][C:4]2([CH2:7][CH:6]([C:8]([O:10]CC3C=CC=CC=3)=[O:9])[CH2:5]2)[CH2:3]1>[Pd].CCOC(C)=O>[F:1][C:2]1([F:19])[CH2:3][C:4]2([CH2:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]2)[CH2:18]1

Inputs

Step One
Name
benzyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Quantity
203 mg
Type
reactant
Smiles
FC1(CC2(CC(C2)C(=O)OCC2=CC=CC=C2)C1)F
Name
Quantity
40.6 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford Cap-13 as a clear viscous oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1(CC2(CC(C2)C(=O)O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.